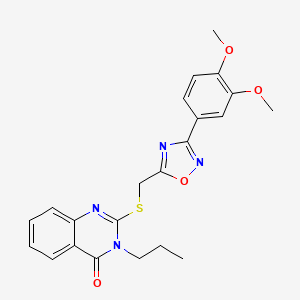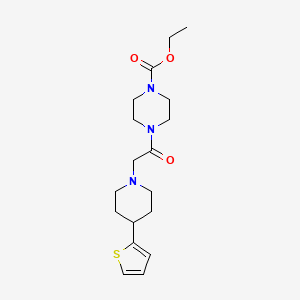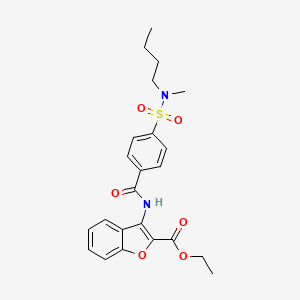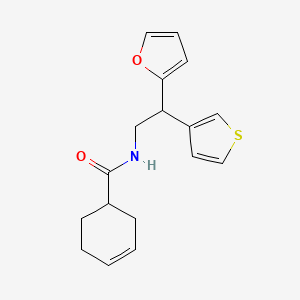
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-bromo-2-(3,4-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 g/mol . The IUPAC name for this compound is "methyl bromo (3,4-difluorophenyl)acetate" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Regio- and Chemoselective Bromination : The study by Shirinian et al. (2012) explores the bromination of 2,3-diarylcyclopent-2-en-1-ones under varied conditions, revealing the introduction of bromine atoms at different positions depending on the brominating agent and solvent. This research contributes to the understanding of bromo-substitution reactions, which are relevant for synthesizing compounds like Methyl 2-bromo-2-(3,4-difluorophenyl)acetate and its analogues, demonstrating their utility as important synthons in organic synthesis for a variety of substances (Shirinian et al., 2012).
Palladium-Catalyzed Synthesis and Optical Properties : Rizwan et al. (2021) detail the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs via Suzuki cross-coupling reactions. The study not only sheds light on the synthetic versatility of bromo-substituted compounds but also explores their non-linear optical properties, which can be pivotal in materials science and photonics, potentially extending to the derivatives of this compound (Rizwan et al., 2021).
Mechanistic Insights and Applications
Methanogenic Metabolism of m-Cresol : The work by Roberts, Fedorak, and Hrudey (1990) investigates the anaerobic metabolism of m-cresol by methanogenic cultures, where CO2 incorporation and subsequent formation of 4-hydroxy-2-methylbenzoic acid are observed. This research provides insights into the metabolic pathways involving brominated compounds and their intermediates, which could relate to the transformations and potential environmental impact of compounds like this compound in natural and engineered systems (Roberts, Fedorak, & Hrudey, 1990).
Facile Synthesis of 1,1-Difluoroallenes : Yokota et al. (2009) demonstrate the preparation of 2-bromo-3,3-difluoroallylic acetates from carbonyl compounds, followed by a selective elimination to yield 1,1-difluoroallenes. This study highlights the synthetic utility of bromo-substituted precursors in generating structurally complex and functionally diverse molecules, potentially including fluorinated analogues of this compound, which are valuable in organic synthesis and material science (Yokota et al., 2009).
Safety and Hazards
The safety information for “Methyl 2-bromo-2-(3,4-difluorophenyl)acetate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
Methyl 2-bromo-2-(3,4-difluorophenyl)acetate is a chemical compound that is often used in organic synthesis It’s known that similar compounds are used in the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
It’s known that similar compounds are used in suzuki–miyaura cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst and an organoboron reagent to form a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds in organic synthesis . This can lead to the creation of a wide variety of complex organic compounds.
Propiedades
IUPAC Name |
methyl 2-bromo-2-(3,4-difluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)8(10)5-2-3-6(11)7(12)4-5/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXQGMIDBWDOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride](/img/structure/B2837152.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2837153.png)


![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2837160.png)


![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2837168.png)

![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)
